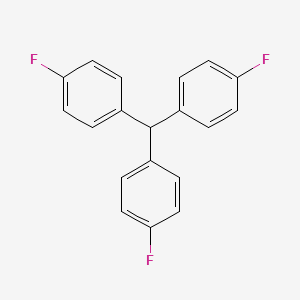
1,1',1''-Methanetriyltris(4-fluorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(p-fluorophenyl)methane is an organic compound characterized by the presence of three p-fluorophenyl groups attached to a central methane carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(p-fluorophenyl)methane typically involves the reaction of p-fluorobenzene with a suitable methylene donor under controlled conditions. One common method is the Friedel-Crafts alkylation, where p-fluorobenzene reacts with a methylene chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of tris(p-fluorophenyl)methane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to rigorous purification steps, including distillation and recrystallization, to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: Tris(p-fluorophenyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tris(p-fluorophenyl)methanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert tris(p-fluorophenyl)methane to its corresponding hydrocarbon derivatives using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the p-fluorophenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Tris(p-fluorophenyl)methanol.
Reduction: Tris(p-fluorophenyl)methane derivatives with reduced fluorine content.
Substitution: Tris(p-substituted phenyl)methane derivatives.
Scientific Research Applications
Tris(p-fluorophenyl)methane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tris(p-fluorophenyl)methane involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
- Tris(p-chlorophenyl)methane
- Tris(p-bromophenyl)methane
- Tris(p-methylphenyl)methane
Comparison: Tris(p-fluorophenyl)methane is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties compared to its chloro, bromo, and methyl analogs. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable reagent in organic synthesis and a potential candidate for various applications in scientific research.
Properties
CAS No. |
64634-52-2 |
|---|---|
Molecular Formula |
C19H13F3 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-fluorobenzene |
InChI |
InChI=1S/C19H13F3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19H |
InChI Key |
HIRCVBUICYSPCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol](/img/structure/B14502535.png)

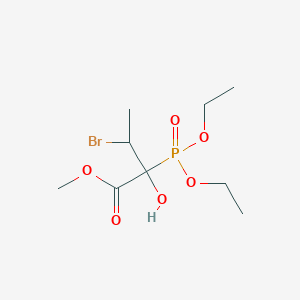
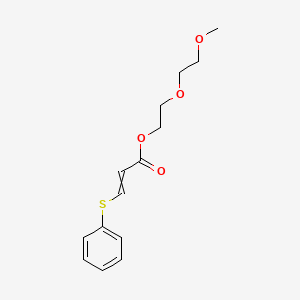
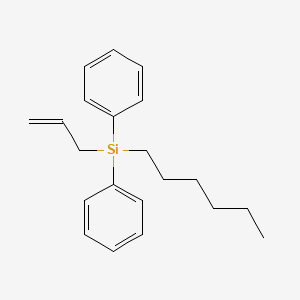
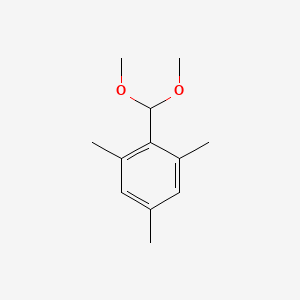
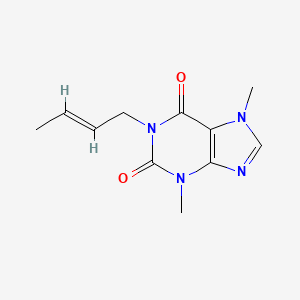
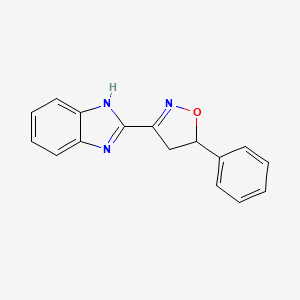
![lithium;[butyl(phenyl)arsoryl]benzene](/img/structure/B14502600.png)
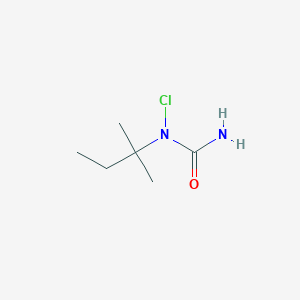
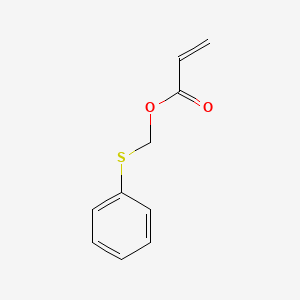
![N~1~-Methyl-N~3~-{1-[3-(3-phenylpropoxy)phenyl]ethyl}propane-1,3-diamine](/img/structure/B14502612.png)
![Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B14502622.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-alpha-chloro-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B14502623.png)
